2-[(4-ethylpiperazin-1-yl)methyl]-3-(2-fluorophenyl)-6-nitroquinazolin-4(3H)-one
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Overview
Description
CID15997213 is a novel specific anti-VEEV (Anti-Venezuelan Equine Encephalitis Virus) agent.
Scientific Research Applications
Anticancer Potential
A derivative of the quinazolinone class, similar to the specified compound, has been investigated for its potential as a dual inhibitor of VEGFR-2 and EGFR tyrosine kinases. This compound exhibited potent cytotoxic activity against various human cancer cell lines, suggesting its effectiveness as an anti-cancer agent (Riadi et al., 2021).
Enzyme Inhibition and Antioxidant Properties
Compounds structurally similar to the specified molecule, especially those with a piperazine or morpholine skeleton, have been studied for their roles as glucosidase inhibitors and antioxidant agents. These compounds displayed significant in vitro antioxidant activities and high scavenging activity, highlighting their potential in medicinal chemistry (Özil et al., 2018).
Antibacterial Activities
Quinazolinone derivatives with piperazine structures have been explored for their antibacterial properties. A study involving enantiomers of temafloxacin hydrochloride, a compound from a similar class, demonstrated significant antibacterial activities, underscoring the potential use of such compounds in treating bacterial infections (Chu et al., 1991).
Antipsychotic and Anticonvulsant Activities
Research on quinazolinone-4-ones, structurally analogous to the mentioned compound, has shown promising results in terms of their antipsychotic and anticonvulsant activities. These compounds were screened and demonstrated potential for use in the treatment of psychiatric and seizure disorders (Kaur et al., 2010).
Radioimaging Applications
In the context of medical imaging, specifically PET, compounds related to the specified chemical have been synthesized and evaluated. For example, [(11)C]AZD8931, a compound with a similar structure, has been developed for imaging EGFR, HER2, and HER3 signaling in cancer research (Wang et al., 2014).
properties
Molecular Formula |
C21H22FN5O3 |
---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
2-[(4-ethylpiperazin-1-yl)methyl]-3-(2-fluorophenyl)-6-nitroquinazolin-4-one |
InChI |
InChI=1S/C21H22FN5O3/c1-2-24-9-11-25(12-10-24)14-20-23-18-8-7-15(27(29)30)13-16(18)21(28)26(20)19-6-4-3-5-17(19)22/h3-8,13H,2,9-12,14H2,1H3 |
InChI Key |
CFFXRIUELQDINN-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)CC2=NC3=C(C=C(C=C3)[N+](=O)[O-])C(=O)N2C4=CC=CC=C4F |
Canonical SMILES |
CCN1CCN(CC1)CC2=NC3=C(C=C(C=C3)[N+](=O)[O-])C(=O)N2C4=CC=CC=C4F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
CID15997213 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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